molecular formula C22H21N3O2S B3008648 4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893990-14-2

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B3008648
CAS No.: 893990-14-2
M. Wt: 391.49
InChI Key: IBIAUESLAUGOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide core, an imidazo[2,1-b]thiazole ring, and a butoxy group, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps . These steps involve amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Thiazole derivatives, which share a similar structure, are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The synthesis of related compounds has been reported to occur under relatively mild conditions , which could potentially influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit growth inhibitory effects on a broad range of human cancer cell lines .

Action Environment

The synthesis of related compounds has been reported to occur under specific conditions , suggesting that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multicomponent reactions. One common method is the PdI2/KI-catalyzed oxidative aminocarbonylation, which involves the following steps :

    N-deprotection: Removal of protecting groups from the starting materials.

    Oxidative aminocarbonylation: Reaction of N-propargylthiazol-2-amines with carbon monoxide and a secondary amine under oxidative conditions to form 2-ynamides.

    Dearomative cyclization: Intramolecular conjugate addition of thiazolic nitrogen to the 2-ynamide moiety.

    Aromatization: Proton-shift isomerization to form the final imidazo[2,1-b]thiazole product.

The reaction conditions typically involve temperatures around 100°C and pressures of 20 atm in a CO-air mixture .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. The PdI2/KI catalytic system is particularly advantageous due to its versatility and efficiency in promoting carbonylation reactions .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. Additionally, the imidazo[2,1-b]thiazole core provides a versatile scaffold for further chemical modifications and optimization .

Properties

IUPAC Name

4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-3-13-27-19-10-6-17(7-11-19)21(26)23-18-8-4-16(5-9-18)20-15-25-12-14-28-22(25)24-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIAUESLAUGOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.